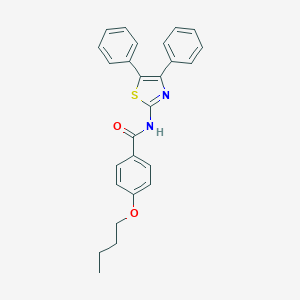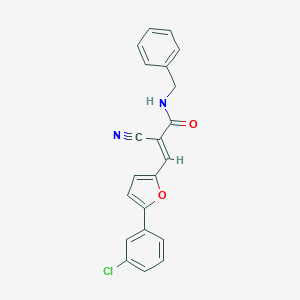
(E)-N-Benzyl-3-(5-(3-Chlorphenyl)furan-2-yl)-2-cyanoacrylamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(E)-N-Benzyl-3-(5-(3-chlorophenyl)furan-2-yl)-2-cyanoacrylamide” is a chemical compound with the molecular formula C21H15ClN2O2. It has a molecular weight of 362.8g/mol .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its solubility, melting point, boiling point, and reactivity. These properties can be determined through various experimental methods .Wirkmechanismus
The mechanism of action of (E)-N-benzyl-3-(5-(3-chlorophenyl)furan-2-yl)-2-cyanoacrylamide is not yet fully understood. However, it is believed that the compound exerts its biological activity by inhibiting the activity of various enzymes and proteins involved in various cellular processes. (E)-N-benzyl-3-(5-(3-chlorophenyl)furan-2-yl)-2-cyanoacrylamide has been found to interact with the active sites of various enzymes, leading to their inhibition.
Biochemical and Physiological Effects:
(E)-N-benzyl-3-(5-(3-chlorophenyl)furan-2-yl)-2-cyanoacrylamide has been found to exhibit various biochemical and physiological effects. The compound has been found to exhibit potent antioxidant activity, which makes it an ideal candidate for the treatment of various oxidative stress-related disorders. (E)-N-benzyl-3-(5-(3-chlorophenyl)furan-2-yl)-2-cyanoacrylamide has also been found to exhibit neuroprotective activity, which makes it a potential candidate for the treatment of various neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using (E)-N-benzyl-3-(5-(3-chlorophenyl)furan-2-yl)-2-cyanoacrylamide in laboratory experiments is its unique chemical structure, which makes it an ideal candidate for various biological and chemical studies. However, one of the major limitations of using (E)-N-benzyl-3-(5-(3-chlorophenyl)furan-2-yl)-2-cyanoacrylamide is its low solubility in water, which makes it difficult to use in various biological assays.
Zukünftige Richtungen
There are several future directions for the study of (E)-N-benzyl-3-(5-(3-chlorophenyl)furan-2-yl)-2-cyanoacrylamide. One potential direction is the study of the compound's potential use in the treatment of various oxidative stress-related disorders. Another potential direction is the study of the compound's potential use in the treatment of various neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of (E)-N-benzyl-3-(5-(3-chlorophenyl)furan-2-yl)-2-cyanoacrylamide and its potential use in various research applications.
Conclusion:
In conclusion, (E)-N-benzyl-3-(5-(3-chlorophenyl)furan-2-yl)-2-cyanoacrylamide is a unique chemical compound that has gained a significant amount of attention in the scientific community due to its potential use in various research applications. The compound has been found to exhibit excellent inhibitory activity against various enzymes and proteins involved in various cellular processes. (E)-N-benzyl-3-(5-(3-chlorophenyl)furan-2-yl)-2-cyanoacrylamide has also been found to exhibit potent antioxidant and neuroprotective activity, making it a potential candidate for the treatment of various disorders. Further studies are needed to fully understand the potential use of (E)-N-benzyl-3-(5-(3-chlorophenyl)furan-2-yl)-2-cyanoacrylamide in various research applications.
Synthesemethoden
The synthesis of (E)-N-benzyl-3-(5-(3-chlorophenyl)furan-2-yl)-2-cyanoacrylamide involves the reaction of benzylamine, furan-2-carboxaldehyde, and 3-chlorobenzaldehyde with cyanoacetic acid in the presence of a base. The reaction yields a yellow solid, which is then purified using column chromatography to obtain pure (E)-N-benzyl-3-(5-(3-chlorophenyl)furan-2-yl)-2-cyanoacrylamide.
Wissenschaftliche Forschungsanwendungen
Antivirale Aktivität
Die Synthese dieser Verbindung umfasst einen sechsschrittigen Prozess, der von 4-Chlorbenzoesäure ausgeht. Bemerkenswerterweise haben sich von ihr abgeleitete Verbindungen als wirksam gegen das Tabakmosaikvirus (TMV) erwiesen . Dieses antivirale Potenzial macht es zu einem wertvollen Kandidaten für weitere Untersuchungen im Bereich der Virologie.
Antibakterielle und antifungale Eigenschaften
Sulfonamidderivate, einschließlich solcher, die den 1,3,4-Thiadiazol-Rest enthalten, wurden mit verschiedenen biologischen Aktivitäten in Verbindung gebracht. Obwohl die spezifischen antibakteriellen und antifungalen Wirkungen dieser Verbindung weiterer Erforschung bedürfen, deuten ihre strukturellen Merkmale auf potenzielle Anwendungen bei der Bekämpfung von mikrobiellen Infektionen hin .
Safety and Hazards
Eigenschaften
IUPAC Name |
(E)-N-benzyl-3-[5-(3-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2O2/c22-18-8-4-7-16(11-18)20-10-9-19(26-20)12-17(13-23)21(25)24-14-15-5-2-1-3-6-15/h1-12H,14H2,(H,24,25)/b17-12+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARRDGSKGPUEJIB-SFQUDFHCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(=CC2=CC=C(O2)C3=CC(=CC=C3)Cl)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=O)/C(=C/C2=CC=C(O2)C3=CC(=CC=C3)Cl)/C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

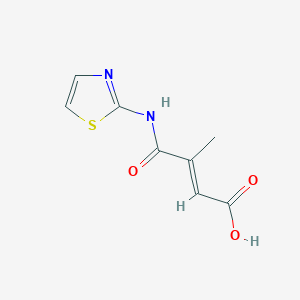
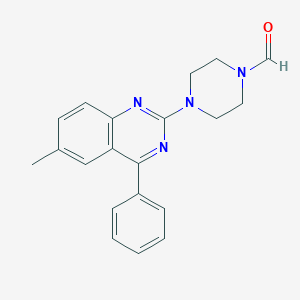

![5-[4-(diethylamino)benzylidene]-1,3-diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B420767.png)
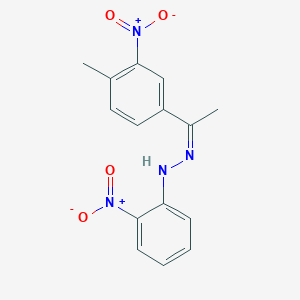
![5-[4-(dimethylamino)benzylidene]-1,3-bis(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B420770.png)
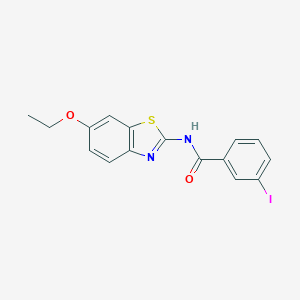
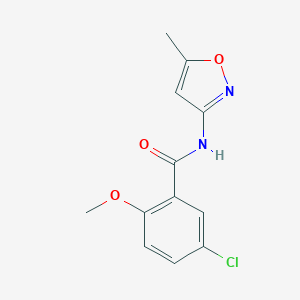
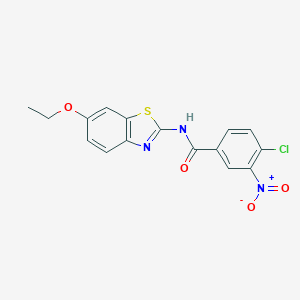

![Methyl 2-[3-(methoxycarbonyl)phenyl]-1,3-dioxo-5-isoindolinecarboxylate](/img/structure/B420779.png)
![N-(4-[1,1'-biphenyl]-4-yl-1,3-thiazol-2-yl)-4-butoxybenzamide](/img/structure/B420781.png)

